Glaspimod

Hematopoiesis Stromal Cell Biology Cytokine Induction

Glaspimod (CAS 134143-28-5), also designated SK&F 107647, is a synthetic hematoregulatory nonapeptide that acts as an indirect immunomodulator by stimulating stromal cells to release colony-stimulating activity (CSA). It is structurally engineered from the hematoregulatory peptide dimer HP5B, with the critical modification of replacing the labile disulfide bond with a stable ethylene bridge, thereby preventing reductive cleavage into the inhibitory monomer HP5.

Molecular Formula C48H74N12O22
Molecular Weight 1171.2 g/mol
CAS No. 134143-28-5
Cat. No. B1671575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlaspimod
CAS134143-28-5
SynonymsGlaspimod;  SK&F 107647;  SK&F-107647;  SK&F107647; 
Molecular FormulaC48H74N12O22
Molecular Weight1171.2 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C48H74N12O22/c49-19-5-3-9-29(47(79)80)57-39(71)23(53-45(77)31(21-37(67)68)59-43(75)27(13-17-35(63)64)55-41(73)25-11-15-33(61)51-25)7-1-2-8-24(40(72)58-30(48(81)82)10-4-6-20-50)54-46(78)32(22-38(69)70)60-44(76)28(14-18-36(65)66)56-42(74)26-12-16-34(62)52-26/h23-32H,1-22,49-50H2,(H,51,61)(H,52,62)(H,53,77)(H,54,78)(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,75)(H,60,76)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,79,80)(H,81,82)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyCNYIEQNFOBBXCP-CJMGQXRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glaspimod (SK&F 107647): Synthetic Hematoregulatory Peptide with Stabilized Structure for Hematopoietic Research


Glaspimod (CAS 134143-28-5), also designated SK&F 107647, is a synthetic hematoregulatory nonapeptide that acts as an indirect immunomodulator by stimulating stromal cells to release colony-stimulating activity (CSA) [1]. It is structurally engineered from the hematoregulatory peptide dimer HP5B, with the critical modification of replacing the labile disulfide bond with a stable ethylene bridge, thereby preventing reductive cleavage into the inhibitory monomer HP5 [2].

Why Glaspimod Cannot Be Replaced by Generic Hematopoietic Cytokines or Precursor Peptides


Glaspimod occupies a unique mechanistic niche that precludes simple substitution. Unlike direct-acting cytokines such as G-CSF, Glaspimod has no direct colony-stimulating activity (CSA) but instead stimulates host stromal cells to produce and release a complex milieu of endogenous hematopoietic growth factors at concentrations as low as 0.01 ng/mL [1]. Furthermore, its engineered structural stability—specifically the replacement of the labile disulfide bond in its precursor HP5B with a non-reducible ethylene bridge—prevents metabolic conversion to the monomeric peptide HP5, a direct-acting inhibitor of myelopoiesis, a critical liability of the precursor compound [2].

Quantitative Differentiation of Glaspimod: Direct Evidence for Scientific Selection


Stromal Cell Stimulation: 10-Fold Greater Potency than HP5B Dimer

Glaspimod (SK&F 107647) stimulates murine bone marrow stromal cells to produce and release colony-stimulating activity (CSA) at a minimum effective concentration of 0.01 ng/mL. This is at least a 10-fold lower concentration (i.e., 10-fold more potent) than that required for the precursor peptide dimer HP5B, from which it was derived [1].

Hematopoiesis Stromal Cell Biology Cytokine Induction

Metabolic Stability: Prevention of Inhibitory Monomer Formation via Engineered Ethylene Bridge

The precursor peptide HP5B is susceptible to disulfide bond reduction, leading to the formation of monomeric pentapeptide HP5, a direct-acting inhibitor of myelopoiesis. Glaspimod was specifically engineered by replacing this labile disulfide (S-S) bond with a non-reducible, isosteric ethylene (CH2-CH2) group [1]. This modification eliminates the metabolic pathway that produces the inhibitory monomer, ensuring the compound retains its desired stimulatory activity.

Peptide Stability Prodrug Hematoregulation

In Vivo Progenitor Expansion: 2-6 Fold Increase in Serum CSA and Doubling of CFU-S

In normal mice, a single injection of Glaspimod resulted in a 2- to 6-fold increase in serum colony-stimulating activity (CSA), peaking at 6 hours post-injection. Daily administration over 4 days led to a doubling of Day 8 CFU-S (spleen colony-forming units), a measure of early multipotent progenitor cells, alongside significant increases in committed progenitors (CFU-GM, BFU-E, CFU-GEMM) and stimulation of their cell cycle rates [1].

In Vivo Hematopoiesis Stem Cell Expansion CFU Assay

Human Pharmacokinetics: Defined PK Parameters from Phase I Trial

In a Phase I single-blind, placebo-controlled, dose-rising crossover trial in patients with incurable solid tumor malignancies, Glaspimod (administered as a single 2-hour intravenous infusion at doses from 0.01 to 100 ng/kg) exhibited a plasma half-life of 2.44 hours (±1.07 SD), a volume of distribution of 16.7 L (±7.7 SD), and a clearance rate of 5.04 L/hour (±1.83 SD) [1].

Pharmacokinetics Phase I Trial Dosing

Oral Bioactivity: Functional Hematopoietic Response Following Oral Administration

Glaspimod has demonstrated hematopoietic activity in mice following oral administration. Daily oral dosing over 4 days (q.d. x 4) resulted in significant increases in absolute numbers of granulocyte-macrophage (CFU-GM), erythroid (BFU-E), and multipotential (CFU-GEMM) progenitor cells, an effect comparable to that achieved via parenteral routes [1].

Oral Bioavailability In Vivo Activity Hematopoiesis

High-Impact Application Scenarios for Glaspimod in Hematology and Oncology Research


Priming of Bone Marrow for Transplantation

As demonstrated in a murine bone marrow transplantation model, a single injection of Glaspimod into donor mice two days prior to marrow harvest accelerated hematopoietic recovery in lethally irradiated recipients. Specifically, both the marrow GM-CFC progenitor cell population and Mac-1 positive cells in blood were shown to recover faster [1]. This application leverages the compound's ability to expand the functional progenitor pool in vivo, as quantitatively evidenced by the doubling of Day 8 CFU-S and increases in CFU-GM, BFU-E, and CFU-GEMM observed in normal mice [2].

Investigation of Indirect Hematopoietic Stimulation Mechanisms

Glaspimod is an ideal molecular probe for dissecting the indirect regulation of hematopoiesis. It has been unequivocally shown to have no direct colony-stimulating activity (CSA) but instead stimulates murine stromal cells to produce and release CSA at a minimum effective concentration of 0.01 ng/mL [1]. This property allows researchers to study paracrine signaling pathways between stromal and hematopoietic stem/progenitor cells without the confounding variable of direct agonist activity.

Preclinical Development of Prophylactic Agents for Chemotherapy-Induced Myelosuppression

Preclinical data indicates that Glaspimod increases both the number and function of progenitor cells, enabling improved survival after lethal myelosuppression in murine models [1]. The compound's defined human PK profile from a Phase I trial, including a half-life of 2.44 hours and clearance of 5.04 L/hour [2], provides a crucial foundation for translational studies aimed at developing new prophylactic strategies against neutropenia and its infectious complications.

Studying the Effects of Oral Hematoregulatory Peptides

The confirmed oral bioactivity of Glaspimod, which produces significant increases in hematopoietic progenitor cell populations in mice after oral dosing [1], makes it a unique tool for exploring oral peptide delivery and its downstream effects on the hematopoietic system. This scenario is particularly relevant for researchers investigating novel, patient-friendly administration routes for biologic therapies.

Quote Request

Request a Quote for Glaspimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.